2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide
Description
2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide is an organic compound with the molecular formula C20H14N2O2S This compound is known for its unique structural features, which include a sulfinyl group attached to a cyanophenyl ring and a phenylbenzenecarboxamide moiety
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfinyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c21-14-15-8-4-6-12-18(15)25(24)19-13-7-5-11-17(19)20(23)22-16-9-2-1-3-10-16/h1-13H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMBJAKYTFWOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenylsulfinyl chloride with N-phenylbenzenecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyanophenyl and phenylbenzenecarboxamide moieties can interact with various biological targets, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyanobenzenesulfinyl)-N-phenylbenzamide
- 2-(2-cyanophenylsulfinyl)-N-phenylbenzamide
Uniqueness
The presence of both a sulfinyl and a cyanophenyl group makes it a versatile compound for various chemical transformations and research applications .
Biological Activity
2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide is a compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a sulfinyl group attached to a cyanophenyl moiety and a benzenecarboxamide structure. Its molecular formula is C16H14N2O2S, and it possesses unique chemical properties that contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Key Targets:
- Enzymatic Inhibition: The compound has been shown to inhibit specific enzymes that play roles in inflammatory responses and cancer progression.
- Receptor Modulation: It acts as a modulator of certain receptors, influencing cellular signaling pathways related to neuroprotection and anti-inflammatory effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Studies suggest that it can reduce the production of pro-inflammatory cytokines in cell cultures. This effect is mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammation.
Study 1: Anticancer Efficacy
A study published in Cancer Research explored the effects of this compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .
Study 2: Neuroprotective Properties
In a neurobiology research article, the compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly improved cell survival rates and reduced markers of oxidative stress .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. In silico modeling suggests optimal distribution across biological membranes, enhancing its therapeutic efficacy.
Toxicology
Toxicological assessments have shown that the compound possesses a safety profile suitable for further development. Acute toxicity studies in animal models revealed no significant adverse effects at therapeutic doses, suggesting a promising therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
